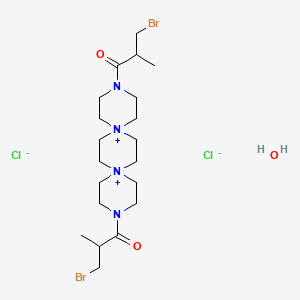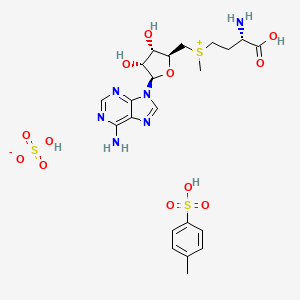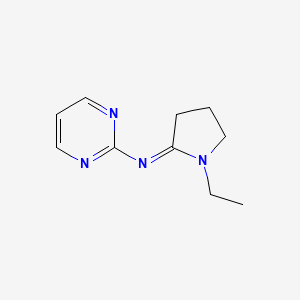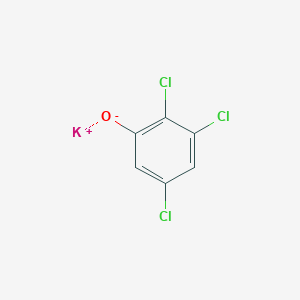
Potassium 2,3,5-trichlorophenoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2,3,5-trichlorophenoxide is a chemical compound with the molecular formula C6H2Cl3OK. It is the potassium salt of 2,3,5-trichlorophenol, a chlorinated phenol. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2,3,5-trichlorophenoxide can be synthesized through the neutralization of 2,3,5-trichlorophenol with potassium hydroxide. The reaction typically involves dissolving 2,3,5-trichlorophenol in a suitable solvent, such as ethanol or water, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Potassium 2,3,5-trichlorophenoxide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of less chlorinated phenols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used in these reactions.
Major Products Formed
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products can range from quinones to carboxylic acids.
Reduction: Products include less chlorinated phenols or completely dechlorinated phenols.
Scientific Research Applications
Potassium 2,3,5-trichlorophenoxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of potassium 2,3,5-trichlorophenoxide involves its interaction with cellular components. In biological systems, it can disrupt cell membranes and inhibit enzyme activity, leading to antimicrobial effects. The compound targets specific molecular pathways, including those involved in cell wall synthesis and protein function.
Comparison with Similar Compounds
Similar Compounds
- Potassium 2,4,6-trichlorophenoxide
- Potassium 3,4,5-trichlorophenoxide
- Potassium 2,3,4-trichlorophenoxide
Uniqueness
Potassium 2,3,5-trichlorophenoxide is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Compared to other trichlorophenoxides, it may exhibit different reactivity and efficacy in various applications, making it a valuable compound in research and industry.
Properties
CAS No. |
58200-72-9 |
|---|---|
Molecular Formula |
C6H2Cl3KO |
Molecular Weight |
235.5 g/mol |
IUPAC Name |
potassium;2,3,5-trichlorophenolate |
InChI |
InChI=1S/C6H3Cl3O.K/c7-3-1-4(8)6(9)5(10)2-3;/h1-2,10H;/q;+1/p-1 |
InChI Key |
LWKRLBALOOWRMF-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1[O-])Cl)Cl)Cl.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


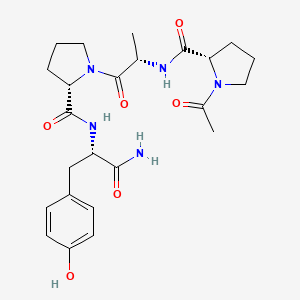

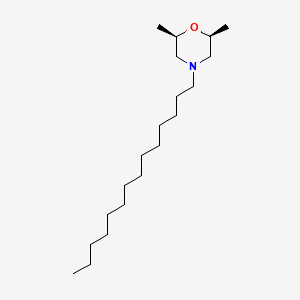
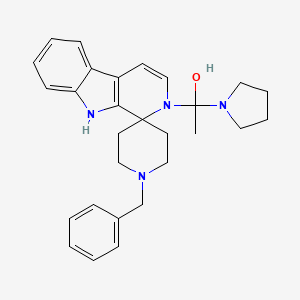


![15,16-dimethoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaene-11,19-dione](/img/structure/B12710750.png)

